1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827041
InChI: InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3
SMILES:
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol

1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol

CAS No.:

Cat. No.: VC17827041

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol -

Specification

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
IUPAC Name 1-(1-ethylpyrazol-4-yl)ethanethiol
Standard InChI InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3
Standard InChI Key XRMIALNPTGXANT-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C(C)S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-thiol consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group (-CH₂CH₃) and at the 4-position with an ethane-thiol chain (-CH₂CH₂SH). The thiol group’s presence introduces polarity and reactivity, enabling participation in disulfide bond formation, metal coordination, and nucleophilic substitution reactions .

Table 1: Key Identity Parameters

PropertyValueSource
CAS Number1247836-33-4
Molecular FormulaC₇H₁₂N₂S
Molecular Weight156.25 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol likely involves multi-step protocols common to pyrazole-thiol derivatives:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

  • Functionalization: Introduction of the ethyl group via alkylation (e.g., using ethyl bromide) and subsequent thiolation through nucleophilic substitution or thiol-ene click chemistry.

Example Pathway:

  • Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.

  • Reduction of the aldehyde to a primary alcohol.

  • Conversion of the alcohol to a thiol using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅).

Optimization Challenges

Key challenges include minimizing oxidation of the thiol group during synthesis and purification. Inert atmosphere handling (N₂/Ar) and addition of antioxidants (e.g., BHT) are critical to preserving product integrity .

Applications in Research and Industry

Pharmaceutical Development

The compound’s pyrazole-thiol scaffold is structurally analogous to bioactive molecules. Potential applications include:

  • Enzyme Inhibition: Thiol groups can covalently bind to catalytic cysteine residues, making the compound a candidate for protease or kinase inhibitors.

  • Metal Chelation: Coordination to transition metals (e.g., Zn²⁺, Fe³⁺) could enable use in metalloenzyme modulation.

Materials Science

  • Self-Assembled Monolayers (SAMs): The thiol group facilitates attachment to gold surfaces, useful in biosensors and nanoelectronics.

  • Polymer Modification: Thiol-ene reactions enable incorporation into polymers for enhanced mechanical or conductive properties .

Comparative Analysis with Related Compounds

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide

  • Structural Difference: Sulfonamide (-SO₂NH₂) replaces thiol (-SH).

  • Reactivity: Sulfonamide is less nucleophilic but more resistant to oxidation.

  • Applications: Preferable in drug design for enhanced metabolic stability.

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

  • Hybrid Structure: Pyrimidine-thiol moiety offers expanded π-conjugation.

  • Bioactivity: Enhanced DNA intercalation potential compared to simpler pyrazole-thiols .

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